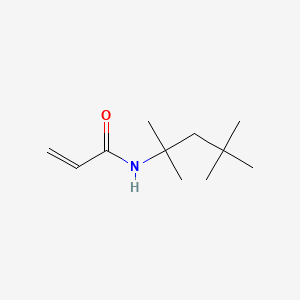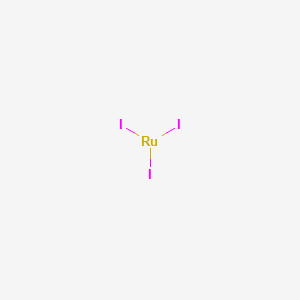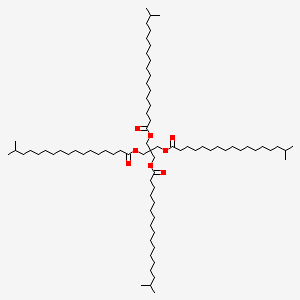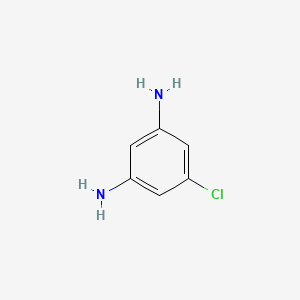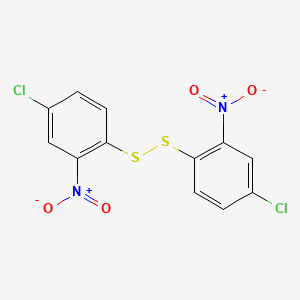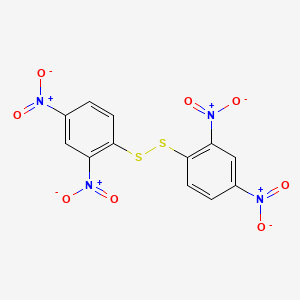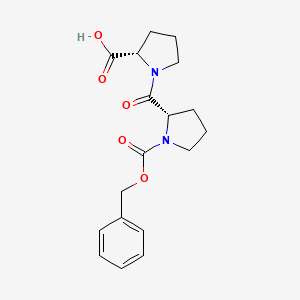
Z-Pro-pro-OH
Descripción general
Descripción
Z-Pro-pro-OH: N-Benzyloxycarbonyl-L-prolyl-L-proline , is a dipeptide derivative commonly used in peptide synthesis. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the nitrogen atom of the proline residue. This compound is widely utilized in the synthesis of biologically active peptides and serves as a key intermediate in various chemical reactions.
Mecanismo De Acción
Target of Action
Z-Pro-pro-OH, also known as Z-Pro-Prolinal, primarily targets the enzyme Prolyl endopeptidase . This enzyme is found in humans and other organisms such as Aeromonas punctata . Prolyl endopeptidase plays a crucial role in the breakdown of proteins, specifically it cleaves peptide bonds on the carboxyl side of proline residues .
Mode of Action
It is known that this compound can inhibit the activity of prolyl endopeptidase . This inhibition can lead to changes in the protein degradation process, potentially affecting various biological functions.
Biochemical Pathways
This compound’s action on Prolyl endopeptidase affects the protein degradation pathway. By inhibiting Prolyl endopeptidase, this compound can alter the breakdown of proteins, particularly those containing proline residues . This can have downstream effects on various biological processes, including signal transduction and cellular communication .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of Prolyl endopeptidase. By inhibiting this enzyme, this compound can affect the degradation of proteins, potentially leading to alterations in cellular functions and processes . For instance, this compound can be used to prepare biologically significant fluorophore-labeled peptide tetramers or dimers .
Análisis Bioquímico
Biochemical Properties
Z-Pro-pro-OH plays a crucial role in biochemical reactions, particularly in the study of proteases. It is known to interact with enzymes such as prolyl endopeptidase, which is involved in the cleavage of peptide bonds . The interaction between this compound and prolyl endopeptidase is characterized by the formation of a stable enzyme-substrate complex, which facilitates the hydrolysis of peptide bonds. Additionally, this compound can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing various biochemical pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can impact the activity of reactive oxygen species (ROS) within cells, which in turn affects cellular signaling and gene expression . The compound’s interaction with cellular proteins can lead to changes in metabolic pathways, thereby influencing overall cellular function and homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes such as prolyl endopeptidase, leading to the formation of a stable complex that inhibits the enzyme’s activity . This inhibition can result in downstream effects on cellular processes, including alterations in gene expression and metabolic pathways. Additionally, this compound can interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable at room temperature, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated potential impacts on cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and influence metabolic pathways without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence pathways such as glycolysis, the pentose phosphate pathway, and fatty acid oxidation . By modulating the activity of key enzymes in these pathways, this compound can alter the overall metabolic profile of cells, impacting energy production and cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues . The distribution of this compound can influence its activity and effectiveness in modulating cellular processes. Additionally, the compound’s transport mechanisms play a role in determining its bioavailability and overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-Pro-pro-OH typically involves the following steps:
Starting Material: The synthesis begins with L-Proline.
Protection: The amino group of L-Proline is protected using a benzyloxycarbonyl (Z) group to form N-Benzyloxycarbonyl-L-proline.
Coupling: The protected L-Proline is then coupled with another molecule of L-Proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Z-Pro-pro-OH undergoes various chemical reactions, including:
Oxidation: Oxidative cleavage of the benzyloxycarbonyl group can be achieved using reagents like hydrogen peroxide or sodium periodate.
Reduction: Reduction of the carbonyl group can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Z-Pro-pro-OH is widely used in peptide synthesis as a building block for the preparation of complex peptides and proteins. It serves as a key intermediate in the synthesis of biologically active peptides, including enzyme inhibitors and receptor agonists .
Biology: In biological research, this compound is utilized to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the development of peptide-based drugs and therapeutic agents.
Medicine: this compound has potential applications in drug discovery and development. It is used in the synthesis of peptide-based drugs targeting various diseases, including cancer, cardiovascular disorders, and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. It is also employed in the synthesis of peptide-based materials for biomedical applications .
Comparación Con Compuestos Similares
Z-Pro-OH: A similar compound with a single proline residue.
Z-Gly-Pro: A dipeptide derivative with glycine and proline residues.
Z-Phe-OH: A compound with a phenylalanine residue instead of proline.
Uniqueness: Z-Pro-pro-OH is unique due to the presence of two proline residues, which imparts specific structural and functional properties. The compound’s ability to form stable peptide bonds and its compatibility with various chemical reactions make it a valuable intermediate in peptide synthesis.
Propiedades
IUPAC Name |
1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c21-16(19-10-5-9-15(19)17(22)23)14-8-4-11-20(14)18(24)25-12-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAZFVPWHCGNLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318705 | |
| Record name | 1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7360-23-8 | |
| Record name | NSC334180 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Z-Pro-Pro-OH in relation to prolyl oligopeptidase?
A1: this compound acts as a potent inhibitor of prolyl oligopeptidase (PO) [, ]. This enzyme plays a crucial role in the breakdown of proline-containing peptides, influencing various physiological processes. Notably, this compound exhibited consistent inhibitory effects across bovine brain PO, bovine serum PO, and recombinant Flavobacterium meningosepticum PO [].
Q2: Were there any differences observed in the sensitivity of various PO enzymes to this compound?
A2: Interestingly, while this compound inhibited all three tested PO activities (brain, serum, and bacterial) with IC50 values of 7-10nM, a significant difference in sensitivity was noted when compared to another inhibitor, Z-Phe-Pro-methylketone. The bovine brain and serum PO were found to be approximately 4000 times less sensitive to Z-Phe-Pro-methylketone compared to the bacterial enzyme []. This suggests potential structural variations within the active sites of these enzymes, influencing their interaction with different inhibitors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate](/img/new.no-structure.jpg)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-](/img/structure/B1582793.png)
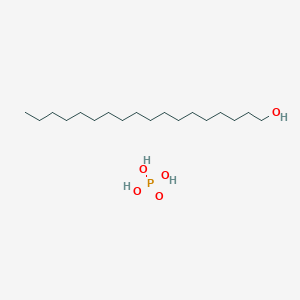
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-](/img/structure/B1582798.png)
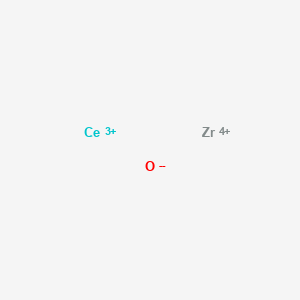
![Trimethoxy-[3-(2-methoxyethoxy)propyl]silane](/img/structure/B1582800.png)
